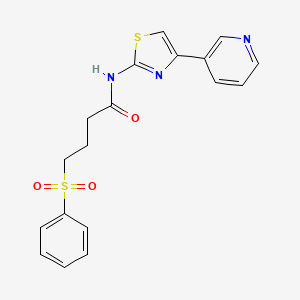

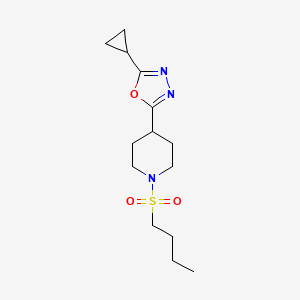

4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBTB and has been synthesized using different methods. In

Scientific Research Applications

Optoelectronic Applications

Functionalized quinazolines and pyrimidines, which are structurally related to the specified compound, play a crucial role in optoelectronic materials. These compounds, including quinazoline or pyrimidine rings, are essential for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and nonlinear optical materials. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them valuable for fabricating white OLEDs and red phosphorescent OLEDs. Additionally, pyrimidine derivatives are investigated for their potential as photosensitizers in dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Pharmacological and Biological Significance

Recent studies highlight the synthesis of phenothiazines, which share functional groups with the compound , demonstrating promising biological activities. These derivatives exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties. Their mechanisms of action involve interactions with biological systems through pharmacophoric substituents, intercalation in DNA, and penetration through biological membranes, suggesting potential as new pharmacophores for drug development (Pluta et al., 2011).

Enzyme Inhibition

The study of chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism, underscores the importance of selective inhibition for understanding drug-drug interactions. Compounds structurally similar to "4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide" might serve as selective inhibitors, aiding in the phenotyping of various CYP isoforms and potentially reducing adverse drug interactions (Khojasteh et al., 2011).

properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-17(9-5-11-26(23,24)15-7-2-1-3-8-15)21-18-20-16(13-25-18)14-6-4-10-19-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICAQRCROMPQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)